molecular formula C11H22N4 B11731767 [2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

[2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine

Cat. No.: B11731767
M. Wt: 210.32 g/mol
InChI Key: XOPPMBUFGSHAAA-UHFFFAOYSA-N
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Description

[2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is a compound that features a pyrazole ring substituted with a propyl group and a dimethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves the reaction of 1-propyl-1H-pyrazole with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitrogen atoms in the dimethylaminoethyl group, potentially converting them into primary or secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dimethylaminoethyl group, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines can be used in substitution reactions under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Primary or secondary amines derived from the dimethylaminoethyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, [2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine can be used as a building block for the synthesis of more complex molecules

Biology

The compound has potential applications in medicinal chemistry, where it can be explored for its biological activity. Pyrazole derivatives are known for their pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities.

Medicine

In medicinal research, this compound can be investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the material science industry, the compound can be used in the development of new materials with specific properties. Its functional groups allow for modifications that can enhance the material’s performance in applications such as coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the dimethylaminoethyl group can participate in electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: A similar compound with an ethyl group instead of a propyl group.

    N-(2-{2-(dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino}phényl)propanamide: A more complex derivative with additional functional groups.

Uniqueness

[2-(dimethylamino)ethyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine is unique due to its specific combination of a pyrazole ring with a propyl group and a dimethylaminoethyl group. This combination imparts distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C11H22N4

Molecular Weight

210.32 g/mol

IUPAC Name

N',N'-dimethyl-N-[(2-propylpyrazol-3-yl)methyl]ethane-1,2-diamine

InChI

InChI=1S/C11H22N4/c1-4-8-15-11(5-6-13-15)10-12-7-9-14(2)3/h5-6,12H,4,7-10H2,1-3H3

InChI Key

XOPPMBUFGSHAAA-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNCCN(C)C

Origin of Product

United States

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